4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a sulfonyl-linked 3,4-dihydroisoquinoline moiety and a 4,7-dimethoxybenzo[d]thiazol-2-yl group. The 4,7-dimethoxy groups on the benzothiazole may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-32-20-11-12-21(33-2)23-22(20)26-25(34-23)27-24(29)17-7-9-19(10-8-17)35(30,31)28-14-13-16-5-3-4-6-18(16)15-28/h3-12H,13-15H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPJXROZTPRHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multi-step processes, typically starting with the formation of the dihydroisoquinoline core, followed by sulfonylation and benzamide formation. Here’s a basic outline:
Formation of the dihydroisoquinoline ring: : This can be achieved through Pictet-Spengler condensation of a phenylethylamine derivative with an aldehyde.
Sulfonylation: : Introduction of the sulfonyl group to the dihydroisoquinoline involves reaction with sulfonyl chlorides under basic conditions.
Benzamide formation: : This step involves the reaction of the sulfonylated dihydroisoquinoline with benzothiazole and subsequent coupling to form the final benzamide structure.
Industrial Production Methods
Scaling up these reactions for industrial production would require optimization for yields and reaction times, often using flow chemistry to enhance the efficiency and safety of the process. Employing automated and continuous synthesis methods would help in managing the complex multi-step reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound might undergo oxidative reactions at the thiazole or isoquinoline rings, altering its electronic properties.
Substitution Reactions: : Functional groups on the benzamide or benzothiazole can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for specific oxidations.
Reduction: : Lithium aluminium hydride (LiAlH4) for reduction of sulfonyl groups.
Substitution: : Reagents like sodium hydride (NaH) for nucleophilic substitutions.
Major Products Formed
Depending on the type of reaction, products can range from hydroxylated derivatives (from oxidation) to aminated compounds (from substitution).
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide serve as positive allosteric modulators of the dopamine D1 receptor. This modulation is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease and schizophrenia. The compound has shown promise in alleviating cognitive impairments associated with these conditions by enhancing dopaminergic signaling without directly activating the receptor, potentially reducing side effects compared to traditional therapies .
Cancer Therapeutics
The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of the aldo-keto reductase AKR1C3, an enzyme implicated in breast and prostate cancers. By selectively inhibiting this enzyme, the compound may contribute to reduced cancer cell proliferation and improved therapeutic outcomes .
Neuroprotective Effects
In addition to its role in modulating dopamine receptors, research suggests that the compound may exert neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells. This property could be beneficial in treating neurodegenerative disorders beyond Parkinson's disease, including Alzheimer's disease .
Case Studies
Several studies have documented the efficacy of compounds related to this class:
- Study on Parkinson's Disease : A clinical trial evaluated the safety and efficacy of a related compound in patients with mild cognitive impairment due to Parkinson's disease. Results indicated significant improvements in cognitive function and motor symptoms when administered over an extended period .
- Breast Cancer Research : In vitro studies demonstrated that derivatives of this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through AKR1C3 inhibition. This highlights the potential application of these compounds as adjunct therapies in oncology .
Data Table: Summary of Applications
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets. For instance, the sulfonyl and benzamide groups are known to form hydrogen bonds with enzymes or receptors, potentially inhibiting their function. The precise pathways would depend on the particular biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares functional motifs with sulfonamide-containing heterocycles synthesized in (e.g., hydrazinecarbothioamides [4–6] and triazole-thiones [7–9]). Key differences include:
- Substituents : The 4,7-dimethoxy groups on the benzothiazole vs. halogenated aryl groups (Cl, Br, F) in compounds could modulate solubility and target selectivity.
- Sulfonyl Linkage: Both the target and compounds utilize sulfonyl groups, but the target’s linkage to dihydroisoquinoline (vs. phenyl or halophenyl in [4–15]) may enhance rigidity and receptor affinity.
Spectroscopic Characterization
- IR Spectroscopy : highlights C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches for hydrazinecarbothioamides [4–6], absent in triazole-thiones [7–9]. For the target compound, expected signals include N-H (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and S=O (≈1150 cm⁻¹) .
- NMR: The benzo[d]thiazole’s aromatic protons (δ 7.5–8.5 ppm) and dihydroisoquinoline’s aliphatic protons (δ 2.5–4.0 ppm) would distinguish the target from triazole-thiones in , which show distinct NH and aryl signals .
Computational Docking and Binding Affinity
Key findings:
- Glide XP achieves RMSD <1 Å in 50% of redocked ligands and outperforms GOLD, FlexX, and DOCK in accuracy .
- Hydrophobic enclosure and hydrogen-bonding motifs (e.g., sulfonyl-oxygen interactions) are critical for scoring .
For the target compound, Glide XP could predict binding to kinases (e.g., via benzothiazole stacking and sulfonyl polar contacts) and rank it against analogues like triazole-thiones [7–9], which may exhibit weaker enclosure effects due to smaller heterocycles.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: Glide XP Performance Metrics (–4)
| Metric | Glide XP Performance | Relevance to Target Compound |
|---|---|---|
| RMSD accuracy (≤1 Å) | 50% of cases | Predicts precise binding pose |
| Enrichment factor (docking) | 2–3× higher than GOLD/FlexX | Prioritizes target over decoys |
| Hydrophobic enclosure scoring | Enhanced affinity prediction | Critical for sulfonyl/heterocycle motifs |
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide (often referred to as compound 1) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 345.37 g/mol. Its structure features a sulfonamide group linked to a dihydroisoquinoline moiety, which is known for its diverse biological activities.
Research indicates that the biological activity of compound 1 may be attributed to its ability to interact with specific biological targets. Notably, the dihydroisoquinoline structure is implicated in various pharmacological effects, including:
- Antiviral Activity : The compound has shown potential as an inhibitor of viral fusion processes, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In vitro studies demonstrated that it could inhibit viral entry at low micromolar concentrations, suggesting its utility as an antiviral agent .
- Antifungal Properties : Similar compounds have been evaluated for their antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies indicated that modifications in the N-phenyl group significantly influence antifungal efficacy .
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
- Antiviral Studies : In a study focusing on MERS-CoV, compounds structurally related to compound 1 were shown to effectively inhibit viral fusion at concentrations below 20 μM without significant cytotoxicity in human cell lines .
- Antifungal Efficacy : A series of related compounds were tested against seven different fungal strains, revealing that certain derivatives exhibited superior antifungal activity compared to traditional treatments. Compound 8 from this series was noted for its strong activity across all tested fungi .
- Enzyme Inhibition : Compound 1 has been identified as a selective inhibitor of the aldo-keto reductase AKR1C3, which plays a role in steroid metabolism and is implicated in breast and prostate cancer progression. The crystal structure analysis revealed specific binding interactions that enhance its inhibitory potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide?
- Methodology :
- Step 1 : Start with the condensation of 4,7-dimethoxybenzo[d]thiazol-2-amine with a benzoyl chloride derivative under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Introduce the sulfonyl group via reaction with 3,4-dihydroisoquinoline sulfonyl chloride. Use anhydrous dichloromethane as the solvent and triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How is the structural characterization of this compound performed?
- Key Techniques :
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–8.2 ppm for thiazole and isoquinoline moieties) and sulfonyl/amide linkages (δ 3.1–3.5 ppm for CH2 groups in dihydroisoquinoline) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 513.15 for C27H26N3O5S2) .
- IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O stretching at ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodology :
- Target Selection : Prioritize enzymes like Staphylococcus aureus dihydrofolate reductase (DHFR) or Candida albicans CYP51 based on structural analogs with known antimicrobial activity .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (grid size: 20 Å × 20 Å × 20 Å; exhaustiveness: 8) .
- Validation : Compare binding affinities (ΔG values) with reference inhibitors (e.g., trimethoprim for DHFR). A ΔG ≤ −7.0 kcal/mol suggests strong binding .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Approach :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect sulfoxide or demethylated derivatives that may alter activity .
- Dose Optimization : Conduct dose-response studies in murine models to bridge efficacy gaps (e.g., ED50 for antifungal activity) .
Q. How do substituent modifications on the benzamide or sulfonyl group affect bioactivity?
- Case Study :
- Electron-Withdrawing Groups : Chlorine or nitro groups at the benzamide para position enhance antimicrobial activity (MIC ≤ 2 µg/mL against E. coli) but reduce solubility .
- Sulfonyl Linker Optimization : Replacing the dihydroisoquinoline sulfonyl group with a pyridine sulfonyl moiety improves antifungal potency (IC50: 1.8 µM vs. 4.2 µM for C. albicans) .
Experimental Design and Data Analysis
Q. What in vitro assays are recommended for evaluating antimicrobial activity?
- Protocol :
- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (C. albicans) strains. Use 96-well plates with 0.1–100 µg/mL compound concentrations .
- Cytotoxicity Control : Include mammalian cell lines (e.g., HEK293) to assess selectivity (SI = IC50 mammalian cells / MIC microbial cells > 10) .
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?
- Framework :
- Core Modifications : Synthesize analogs with variations in the thiazole (e.g., 4-phenyl vs. 4-chlorophenyl) and sulfonyl groups (e.g., isoquinoline vs. piperazine) .
- Data Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate logP, polar surface area, and IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
